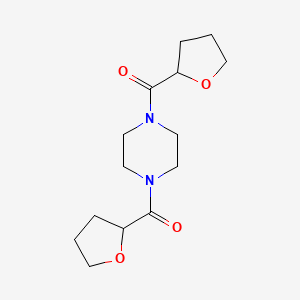

1,4-双((四氢呋喃-2-基)羰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a chemical compound with the molecular formula C14 H22 N2 O4 . It has an average mass of 282.336 Da and a monoisotopic mass of 282.157959 Da . This compound is related to various research areas such as adrenergic receptors, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety, pain and inflammation .

Molecular Structure Analysis

The molecular structure of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is defined by its molecular formula, C14 H22 N2 O4 . The average mass of the molecule is 282.336 Da and the monoisotopic mass is 282.157959 Da .科学研究应用

衍生物的合成和表征

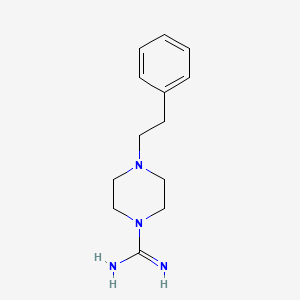

1,4-双((四氢呋喃-2-基)羰基)哌嗪已用于合成各种衍生物,尤其是在药物化合物的背景下。此类应用之一是合成抗高血压药盐酸特拉唑嗪。该化合物用作合成具有潜在医学应用的衍生物的起始原料或中间体。已使用 1H-NMR、质谱和 IR 光谱等光谱方法对合成的衍生物进行表征,以确认其结构和纯度 (Kumar, Rajnish, & Mazumdar, 2021)。

抗菌活性

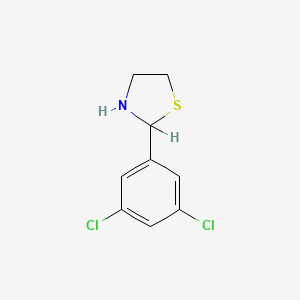

1,4-双((四氢呋喃-2-基)羰基)哌嗪的衍生物显示出有希望的抗菌活性。研究表明,这些衍生物对包括大肠杆菌、铜绿假单胞菌等多种细菌表现出抑制作用。通过测量抑制圈来评估抗菌活性,表明该化合物在预防细菌生长方面的有效性 (Kumar, Rajnish, & Mazumdar, 2021)。

在生物膜抑制和酶抑制中的应用

生物膜抑制

具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,包括 1,4-双((四氢呋喃-2-基)羰基)哌嗪结构,已显示出有效的抗菌功效和生物膜抑制活性。这些化合物对大肠杆菌、金黄色葡萄球菌和变形链球菌等菌株特别有效,其生物膜抑制活性超过了环丙沙星等参考药物 (Mekky & Sanad, 2020)。

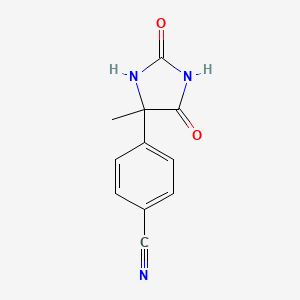

酶抑制

已经研究了相同的双(吡唑-苯并呋喃)杂化物对 MurB 酶的抑制活性。这很重要,因为 MurB 是细菌细胞壁肽聚糖生物合成的关键酶,使其成为抗生素药物的关键靶标。这些化合物表现出很强的抑制活性,某些衍生物显示出极低的 IC50 值,表明它们作为有效酶抑制剂的潜力 (Mekky & Sanad, 2020)。

在药物亲和性和分子相互作用研究中的应用

与蛋白质的结合表征

1,4-双((四氢呋喃-2-基)羰基)哌嗪衍生物与牛血清白蛋白 (BSA) 等蛋白质的相互作用已被研究,提供了对药物药代动力学机制的见解。这些研究涉及荧光光谱、圆二色性和拉曼光谱分析,以了解结合动力学、蛋白质的结构变化和哌嗪衍生物的物理化学性质 (Karthikeyan et al., 2015)。

安全和危害

作用机制

Target of Action

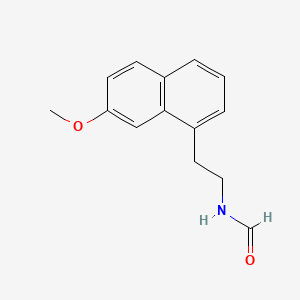

The primary targets of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, also known as [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone, are Adrenergic receptors . These receptors play a crucial role in neurotransmission and are involved in various neurological conditions such as Depression, Parkinson’s, Schizophrenia, Stress, Anxiety, and Pain and Inflammation .

Mode of Action

It is known to interact with its targets, the adrenergic receptors, leading to changes in neurotransmission

Biochemical Pathways

The compound is involved in the neurotransmission pathway . It affects the signaling of adrenergic receptors, which are key players in this pathway. The downstream effects of these interactions can influence various neurological conditions .

Result of Action

It is known to interact with adrenergic receptors, influencing neurotransmission and potentially affecting various neurological conditions .

属性

IUPAC Name |

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNVQJDNOKBJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |

CAS RN |

547730-06-3 |

Source

|

| Record name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)